3',5'-Diaminoacetophenone
Overview
Description
Molecular Structure Analysis
The molecular structure of 3’,5’-Diaminoacetophenone consists of an acetophenone core with two amino groups attached to the phenyl ring . The exact spatial configuration of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
3’,5’-Diaminoacetophenone has a predicted boiling point of 392.8±22.0 °C and a predicted density of 1.196±0.06 g/cm3 . Its pKa value is also predicted to be 3.70±0.10 .Scientific Research Applications
1. UV Filter Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 (BP-3), a related compound to 3',5'-Diaminoacetophenone, is used in sunscreens for protecting skin and hair from ultraviolet (UV) radiation. Research has focused on the metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities. The study found that BP-3 and its metabolites show varying degrees of endocrine-disrupting activities (Watanabe et al., 2015).
2. Ligands in Asymmetric Transfer Hydrogenation
Research involving 1,3-diamines, closely related to this compound, has explored their use as ligands in ruthenium(II) catalysts for asymmetric transfer hydrogenation of aryl ketones. This work highlights the potential of these compounds in catalysis, particularly in enhancing reactivity and stereoselectivity in various chemical reactions (Facchetti et al., 2015).
3. Cytotoxicity Related to Ultraviolet Filters
Studies on BP-3, a UV filter similar to this compound, indicate potential cytotoxicity, especially in relation to increased intracellular Zn2+ levels in rat thymocytes. This research contributes to understanding the toxicological profile of related compounds, especially when used in products like sunscreens (Utsunomiya et al., 2019).
4. Fluorescent Probes for Copper (II) Ion
Research into diamines has led to the development of fluorescent probes for the selective detection of Cu2+ ions in aqueous media. These studies are significant for their potential applications in environmental and biological systems, demonstrating the versatility of compounds related to this compound in sensing applications (Udhayakumari et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3,5-diaminophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMBHXYXPZOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633916 | |
Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-92-4 | |
Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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